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molecular formula C10H12N2O B8638451 2-Isopropoxy-6-methyl-nicotinonitrile

2-Isopropoxy-6-methyl-nicotinonitrile

Cat. No. B8638451
M. Wt: 176.21 g/mol
InChI Key: UKZURBTZCDXTCD-UHFFFAOYSA-N
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Patent
US07888374B2

Procedure details

To a stirred solution of 2-hydroxy-6-methyl-nicotinonitrile (10.1 g, 75.3 mmol) in 150 mL of absolute EtOH as added KOH (4.97 g, 75.3 mmol). The resulting mixture was heated at 80° C. for 2 h before it was cooled to ambient temperature. The solvent was removed in vacuo and the resulting residue was dried in a vacuum oven for over night. A suspension of the hydroxy pyridine potassium salt in 75 mL of anhydrous DMF was heated at 120° C. while 2-iodopropane (6.0 mL, 90.3 mmol) was added in portions. After 90 min at 120° C., TLC indicated the complete consumption of the starting material. Cooled and 100 mL of water was added to the mixture. The yellow solid was collected through filtration, washed with cold water and dried in vacuum oven to provide the titled compound as a light yellow solid (10.2 g, 77%).
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.97 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Yield
77%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[OH-].[K+].I[CH:14]([CH3:16])[CH3:15]>CCO>[CH:14]([O:1][C:2]1[N:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5])([CH3:16])[CH3:15] |f:1.2|

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
OC1=C(C#N)C=CC(=N1)C
Name
Quantity
4.97 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
IC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue was dried in a vacuum oven for over night
ADDITION
Type
ADDITION
Details
A suspension of the hydroxy pyridine potassium salt in 75 mL of anhydrous DMF
ADDITION
Type
ADDITION
Details
was added in portions
CUSTOM
Type
CUSTOM
Details
the complete consumption of the starting material
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
ADDITION
Type
ADDITION
Details
100 mL of water was added to the mixture
FILTRATION
Type
FILTRATION
Details
The yellow solid was collected through filtration
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
C(C)(C)OC1=C(C#N)C=CC(=N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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